3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid
Overview
Description
The compound is a derivative of 1,3,4-thiadiazole, which is a heterocyclic compound containing both nitrogen and sulfur atoms within a five-membered ring structure. This particular derivative includes a 3-chlorophenyl group, an amino group, and a propanoic acid moiety. The presence of these functional groups suggests potential biological activity, which could be explored for pharmaceutical applications.
Synthesis Analysis
The synthesis of related 1,3,4-thiadiazole derivatives has been reported using environmentally friendly methods. For instance, ultrasound-mediated one-pot synthesis has been employed to create a series of compounds with potential anticancer activities . Although the exact synthesis of the compound is not detailed, similar methods could potentially be adapted for its synthesis, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, has been characterized using spectroscopic techniques and single-crystal X-ray diffraction . The crystal structure revealed an orthorhombic space group with specific unit cell parameters. The detailed analysis of bond lengths, angles, and torsion angles, as well as electronic properties, was performed using density functional theory (DFT) calculations. These findings provide a foundation for understanding the molecular structure of the compound .
Chemical Reactions Analysis
While specific chemical reactions involving the compound of interest are not described, the literature provides insights into the reactivity of similar thiadiazole derivatives. For example, 5-amino-1,3,4-thiadiazole-2-sulfonamide derivatives have been studied as carbonic anhydrase inhibitors, revealing how the thiadiazole-sulfonamide moiety interacts with enzyme active sites . This suggests that the compound may also participate in specific biochemical interactions due to its thiadiazole core.
Physical and Chemical Properties Analysis
The physical and chemical properties of thiadiazole derivatives can be inferred from related compounds. For instance, the synthesis of 3-arylamino-4-aryl-5-(N-4-chlorophenylthiocarbamido)-1,2,4-thiadiazoles has shown significant anticonvulsant activity without sedation, indicating a favorable pharmacological profile . Additionally, the crystallographic analysis of similar compounds provides insights into their solid-state properties, such as hydrogen bonding and conformational differences . These studies suggest that the compound may exhibit distinct physical and chemical properties that could be relevant for its potential applications.
Scientific Research Applications
Synthesis and Biological Activity
The scientific research applications of the specified compound, 3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid, are primarily focused on its synthesis and potential biological activities. This compound belongs to a class of chemicals that are synthesized through complex organic reactions and have been investigated for various biological activities, including antimicrobial, antiviral, and anticonvulsant properties.
Antimicrobial and Antiviral Applications : Studies have demonstrated the synthesis of related 1,3,4-thiadiazole derivatives showing moderate antimicrobial activity against bacterial and fungal strains such as Escherichia coli, Salmonella typhi, Aspergillus niger, Penicillium species, and Candida albicans (Sah et al., 2014). Another study highlighted the antiviral activity of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, particularly against the tobacco mosaic virus (Chen et al., 2010).
Chemical Structure and Properties : The detailed study of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole's structure was reported using spectroscopic techniques and single-crystal X-ray diffraction, providing insights into the structural geometry, electronic properties, and potential for biological activity (Kerru et al., 2019).
Anticancer Activity : The synthesis and evaluation of new 1,3,4-thiadiazole derivatives for anticancer activity has been reported. Some derivatives have shown significant in vitro cytotoxicity against various cancer cell lines, highlighting their potential as therapeutic agents (Saad & Moustafa, 2011).
Anticonvulsant Activity : A particular focus has been on the anticonvulsant activity of 3-(4-chlorophenyl)amino-4-(4-chlorophenyl)-5-(N-4-chlorophenylthiocarbamido)-1,2,4-thiadiazole, indicating its significance in the development of new treatments for epilepsy without sedative side effects (Srivastava & Pandeya, 1993).
Safety And Hazards
properties
IUPAC Name |
3-[5-[(3-chlorophenyl)carbamoyl]-1,3,4-thiadiazol-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3S/c13-7-2-1-3-8(6-7)14-11(19)12-16-15-9(20-12)4-5-10(17)18/h1-3,6H,4-5H2,(H,14,19)(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUVMOZJWRCQEFG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)C2=NN=C(S2)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-{[(3-Chlorophenyl)amino]carbonyl}-1,3,4-thiadiazol-2-yl)propanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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